molecular formula C17H23ClN2O3 B14932930 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- CAS No. 1437433-56-1

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)-

Katalognummer: B14932930
CAS-Nummer: 1437433-56-1
Molekulargewicht: 338.8 g/mol
InChI-Schlüssel: YEECMIOTLZFKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The specific structure of this compound includes a benzimidazole core with a pentanoic acid side chain, a chlorine atom at the 5-position, and an ethoxypropyl group at the 1-position.

Vorbereitungsmethoden

The synthesis of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- typically involves multi-step reactions. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it effective as an antimicrobial agent . The exact molecular targets and pathways depend on the specific application and the organism being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazole-2-pentanoic acid, 5-chloro-1-(3-ethoxypropyl)- lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1437433-56-1

Molekularformel

C17H23ClN2O3

Molekulargewicht

338.8 g/mol

IUPAC-Name

5-[5-chloro-1-(3-ethoxypropyl)benzimidazol-2-yl]pentanoic acid

InChI

InChI=1S/C17H23ClN2O3/c1-2-23-11-5-10-20-15-9-8-13(18)12-14(15)19-16(20)6-3-4-7-17(21)22/h8-9,12H,2-7,10-11H2,1H3,(H,21,22)

InChI-Schlüssel

YEECMIOTLZFKAF-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCN1C2=C(C=C(C=C2)Cl)N=C1CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.